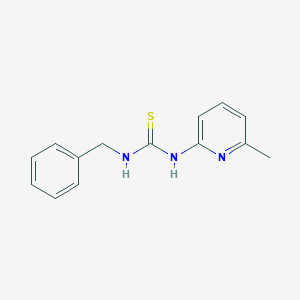
1-Benzyl-3-(6-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(6-methylpyridin-2-yl)thiourea, also known as BMPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMPTU belongs to the class of thiourea derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has also been reported to inhibit the activity of the protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer development. Additionally, 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has also been reported to have a protective effect on the liver, by reducing the levels of liver enzymes and preventing liver damage.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea in lab experiments is its high potency and selectivity. 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to exhibit a high level of activity against cancer cells and viruses, making it a promising candidate for the development of new therapeutic agents. Additionally, 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea in lab experiments is its potential toxicity. 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea. One area of research is the development of new therapeutic agents based on 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea. It is possible that derivatives of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea may exhibit even higher levels of activity against cancer cells and viruses, making them more effective as therapeutic agents. Another area of research is the investigation of the mechanism of action of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea. A better understanding of how 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea inhibits the activity of enzymes and proteins may lead to the development of more effective therapeutic agents. Additionally, further research is needed to evaluate the safety and efficacy of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea in preclinical and clinical studies.
合成法
The synthesis of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea involves the reaction of benzyl isothiocyanate with 6-methyl-2-pyridinecarboxaldehyde in the presence of ethanol as a solvent. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea obtained by this method is reported to be around 70%.
科学的研究の応用
1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has also been reported to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, 1-Benzyl-3-(6-methylpyridin-2-yl)thiourea has been found to exhibit antiviral activity against various viruses, including HIV-1 and HCV.
特性
分子式 |
C14H15N3S |
|---|---|
分子量 |
257.36 g/mol |
IUPAC名 |
1-benzyl-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-6-5-9-13(16-11)17-14(18)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,15,16,17,18) |
InChIキー |
LMOOJKXIZZSWRW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
正規SMILES |
CC1=NC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292379.png)
![7-chloro-2-(4-methylphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292380.png)
![7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292381.png)
![7-chloro-2-(3-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292383.png)
![ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292385.png)
![2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B292386.png)
![2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl 4-fluorobenzyl sulfide](/img/structure/B292389.png)
![allyl 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl sulfide](/img/structure/B292391.png)
![ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292392.png)
![5-amino-1-[2-(4-ethoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B292393.png)
![5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B292394.png)
![Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292397.png)
![Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292398.png)
![Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292400.png)